An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)picolinic acid
An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)picolinic acid
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-5-(trifluoromethyl)picolinic acid (CAS No. 855915-21-8), a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and carboxylic acid functionalities on the pyridine scaffold makes this molecule a versatile intermediate for the synthesis of complex, high-value chemical entities. This document details its physicochemical properties, outlines a logical synthetic strategy based on established chemical principles, explores its applications in drug discovery, and provides essential safety and handling protocols. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical architecture.
Core Chemical Identity and Properties
6-Chloro-5-(trifluoromethyl)picolinic acid is a substituted pyridine derivative. The pyridine ring, a foundational structure in many biologically active molecules, is functionalized with three key groups that dictate its reactivity and utility:
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Carboxylic Acid (-COOH) at C2: Provides a primary reactive site for amide bond formation, esterification, or further derivatization, enabling linkage to other molecular fragments.
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Chloro Group (-Cl) at C6: Acts as a leaving group in nucleophilic aromatic substitution reactions and serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
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Trifluoromethyl Group (-CF3) at C5: This electron-withdrawing group significantly modulates the electronic properties of the pyridine ring.[1] In drug development, the -CF3 group is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering lipophilicity and electrostatic interactions.[2]
Physicochemical Data
The key physical and chemical properties of 6-Chloro-5-(trifluoromethyl)picolinic acid are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 855915-21-8 | [3] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |
| Molecular Weight | 225.55 g/mol | [3] |
| Melting Point | 166-167 °C | [4] |
| Boiling Point | 314.1±42.0 °C (Predicted) | [4] |
| Density | 1.603±0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.76±0.10 (Predicted) | [4] |
| SMILES | O=C(O)C1=NC(Cl)=C(C(F)(F)F)C=C1 | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Synthesis and Reaction Chemistry
The synthesis of 6-Chloro-5-(trifluoromethyl)picolinic acid is not extensively detailed in publicly available literature as a standalone procedure. However, a logical and industrially relevant synthetic pathway can be constructed based on the synthesis of its closely related methyl ester, Methyl 6-chloro-5-(trifluoromethyl)picolinate (CAS 1211518-35-2), followed by a standard hydrolysis step.
Proposed Synthetic Workflow
The overall strategy involves the preparation of the methyl ester intermediate, which is then hydrolyzed to yield the target carboxylic acid. This approach is common in organic synthesis as esters often serve as protecting groups for carboxylic acids and can be easier to purify via chromatography or distillation.
Caption: Proposed two-step synthesis of the target acid via its methyl ester.
Experimental Protocol: Hydrolysis of Methyl 6-chloro-5-(trifluoromethyl)picolinate
This protocol describes the final, critical step in the proposed synthesis. The procedure is a standard saponification reaction.
Causality Behind Experimental Choices:
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Solvent System (THF/Water/Methanol): A mixture of solvents is used to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent.
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Base (Sodium Hydroxide): NaOH is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis. It is also inexpensive and readily available.
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Reaction Monitoring (TLC/LC-MS): Thin-Layer Chromatography or Liquid Chromatography-Mass Spectrometry is essential for tracking the disappearance of the starting material to determine when the reaction is complete, preventing over-running or incomplete conversion.
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Acidic Workup (HCl): After the base has formed the sodium carboxylate salt, a strong acid like HCl is required to protonate the salt, yielding the final, neutral carboxylic acid product, which is typically less soluble in water and can be extracted or filtered.
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-5-(trifluoromethyl)picolinate (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF), water, and methanol.
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Addition of Base: Add an aqueous solution of Sodium Hydroxide (NaOH, 1.5 eq) dropwise to the stirring solution at room temperature.
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Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
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Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2N Hydrochloric Acid (HCl) while stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid product should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
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Drying: Dry the isolated solid under vacuum to yield 6-Chloro-5-(trifluoromethyl)picolinic acid. Purity can be assessed by NMR, LC-MS, and melting point analysis.
Applications in Drug Discovery and Agrochemicals
The true value of 6-Chloro-5-(trifluoromethyl)picolinic acid lies in its role as a versatile scaffold for building diverse molecular libraries. Its distinct reactive sites allow for systematic chemical modifications to explore structure-activity relationships (SAR).
The incorporation of trifluoromethylpyridine moieties is a well-established strategy in the design of modern pharmaceuticals and agrochemicals.[2] For instance, the methyl ester of the title compound is used to prepare pyridine amides that act as cannabinoid CB2 receptor agonists.[5] Furthermore, related substituted picolinic acid structures have been integral to the development of potent MDM2 inhibitors for oncology applications.[6]
Role as a Core Building Block
The compound serves as a starting point for generating a wide array of derivatives through reactions at its two primary functional handles.
Caption: Application workflow showing derivatization pathways for library synthesis.
This strategic derivatization allows for the rapid exploration of chemical space around the core scaffold, which is a cornerstone of modern lead optimization in drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.[7]
Safety, Handling, and Storage
All chemical reagents should be handled by technically qualified personnel who are familiar with the potential hazards.[8] While a specific, comprehensive safety data sheet (SDS) for 6-Chloro-5-(trifluoromethyl)picolinic acid is not widely published, data from closely related analogues like its methyl ester and other chlorotrifluoromethylpyridines can be used to infer its likely hazard profile.[9][10]
4.1. Hazard Identification (Inferred)
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Potential Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Potential Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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4.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (CFR 1910.133 or EN166 compliant).[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]
Conclusion
6-Chloro-5-(trifluoromethyl)picolinic acid is a high-value chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its trifunctionalized pyridine core offers chemists a robust platform for constructing novel molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in research and development programs.
References
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ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ResearchGate. Available at: [Link]
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